molecular formula C14H23NO4 B14587201 Ethyl 7-(2-formyl-5-oxopyrrolidin-1-YL)heptanoate CAS No. 61502-87-2

Ethyl 7-(2-formyl-5-oxopyrrolidin-1-YL)heptanoate

Cat. No.: B14587201
CAS No.: 61502-87-2
M. Wt: 269.34 g/mol
InChI Key: VFURZFXINHLLBT-UHFFFAOYSA-N
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Description

Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate is a chemical compound characterized by the presence of a pyrrolidine ring, a formyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate typically involves the formation of the pyrrolidine ring followed by the introduction of the formyl and ester groups. One common method involves the reaction of heptanoic acid with ethyl alcohol in the presence of a catalyst to form ethyl heptanoate. This intermediate can then undergo further reactions to introduce the pyrrolidine ring and formyl group under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions followed by specific functional group modifications. The use of biocatalysts, such as specific bacterial strains, can also be employed to achieve high enantioselectivity and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products:

Scientific Research Applications

Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes, potentially inhibiting or modifying their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • Ethyl 2-(2-oxopyrrolidin-1-yl)acetate
  • Ethyl 2-(2-oxopyrrolidin-1-yl)butyrate
  • Ethyl 2-(2-oxopyrrolidin-1-yl)propanoate

Comparison: Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate is unique due to the presence of a longer heptanoate chain and a formyl group, which can significantly influence its reactivity and biological activity compared to shorter-chain analogs. The longer chain can affect the compound’s solubility and interaction with biological membranes, potentially enhancing its efficacy in certain applications .

Properties

CAS No.

61502-87-2

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate

InChI

InChI=1S/C14H23NO4/c1-2-19-14(18)7-5-3-4-6-10-15-12(11-16)8-9-13(15)17/h11-12H,2-10H2,1H3

InChI Key

VFURZFXINHLLBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCN1C(CCC1=O)C=O

Origin of Product

United States

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